N-([1,1'-Biphenyl]-4-yl)-4-bromo-N-phenylnaphthalen-1-amine
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Overview
Description
N-([1,1’-Biphenyl]-4-yl)-4-bromo-N-phenylnaphthalen-1-amine is an organic compound that features a complex structure with multiple aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,1’-Biphenyl]-4-yl)-4-bromo-N-phenylnaphthalen-1-amine typically involves multi-step organic reactions. One common method includes the bromination of naphthalene followed by a coupling reaction with biphenyl and aniline derivatives. The reaction conditions often require the use of catalysts such as palladium and bases like potassium carbonate in solvents such as dimethylformamide (DMF) or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-([1,1’-Biphenyl]-4-yl)-4-bromo-N-phenylnaphthalen-1-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can lead to the removal of bromine or other substituents.
Substitution: Commonly involves the replacement of the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide or Grignard reagents in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyl ketones, while substitution reactions can produce various substituted naphthalenes .
Scientific Research Applications
N-([1,1’-Biphenyl]-4-yl)-4-bromo-N-phenylnaphthalen-1-amine has several scientific research applications:
Organic Electronics: Used as a hole-transporting material in organic light-emitting diodes (OLEDs) due to its excellent hole mobility and thermal stability.
Materials Science: Employed in the development of advanced materials with specific electronic properties.
Biological Studies: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of N-([1,1’-Biphenyl]-4-yl)-4-bromo-N-phenylnaphthalen-1-amine involves its interaction with specific molecular targets. In the context of organic electronics, it functions by facilitating the transport of holes (positive charge carriers) through its conjugated aromatic system. This enhances the efficiency of devices like OLEDs .
Comparison with Similar Compounds
Similar Compounds
N,N′-diphenyl-N,N′-bis(1-naphthyl)-1,1′-biphenyl-4,4′-diamine: Another hole-transporting material used in OLEDs.
Biphenyl derivatives: Compounds with similar aromatic structures but different substituents.
Uniqueness
N-([1,1’-Biphenyl]-4-yl)-4-bromo-N-phenylnaphthalen-1-amine is unique due to its specific combination of biphenyl and naphthalene moieties, which confer distinct electronic properties and stability. This makes it particularly suitable for applications in organic electronics and materials science .
Properties
Molecular Formula |
C28H20BrN |
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Molecular Weight |
450.4 g/mol |
IUPAC Name |
4-bromo-N-phenyl-N-(4-phenylphenyl)naphthalen-1-amine |
InChI |
InChI=1S/C28H20BrN/c29-27-19-20-28(26-14-8-7-13-25(26)27)30(23-11-5-2-6-12-23)24-17-15-22(16-18-24)21-9-3-1-4-10-21/h1-20H |
InChI Key |
YAYNNQXBRSIITI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=C(C5=CC=CC=C54)Br |
Origin of Product |
United States |
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